1-(3-Amino-6-chloropyridin-2-YL)ethanone
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Overview
Description
1-(3-Amino-6-chloropyridin-2-YL)ethanone is a chemical compound with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol . This compound is characterized by the presence of an amino group at the 3rd position and a chlorine atom at the 6th position on the pyridine ring, along with an ethanone group attached to the 2nd position . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Amino-6-chloropyridin-2-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-6-chloropyridine and acetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like dichloromethane and a catalyst such as triethylamine.
Reaction Mechanism: The acetylation of 3-amino-6-chloropyridine with acetyl chloride results in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Amino-6-chloropyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(3-Amino-6-chloropyridin-2-YL)ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-chloropyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
1-(3-Amino-6-chloropyridin-2-YL)ethanone can be compared with other similar compounds, such as:
1-(3-Amino-5-chloropyridin-2-YL)ethanone: Similar structure but with the chlorine atom at the 5th position.
1-(3-Amino-6-bromopyridin-2-YL)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(3-Amino-6-chloropyridin-2-YL)propanone: Similar structure but with a propanone group instead of ethanone.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H7ClN2O |
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Molecular Weight |
170.59 g/mol |
IUPAC Name |
1-(3-amino-6-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)7-5(9)2-3-6(8)10-7/h2-3H,9H2,1H3 |
InChI Key |
IRQCUIAROPPLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)N |
Origin of Product |
United States |
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